7-isocyanatobenzo[a]anthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63018-56-4 |
|---|---|
Molecular Formula |
C19H11NO |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
7-isocyanatobenzo[a]anthracene |
InChI |
InChI=1S/C19H11NO/c21-12-20-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H |
InChI Key |
BRJLEUWFODMJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)N=C=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for the Preparation of Benzo[a]anthracene Scaffolds
The benzo[a]anthracene core is a tetracyclic aromatic system that can be assembled through various synthetic routes. These methods often involve the strategic formation of new rings onto a pre-existing aromatic structure.
Cyclization reactions are a fundamental tool in the synthesis of polycyclic aromatic systems. These reactions involve the formation of one or more rings from a single starting molecule or through the intramolecular reaction of a larger precursor.
One notable approach involves the Diels-Alder reaction , a powerful cycloaddition that can be employed to construct the benz[a]anthracene skeleton. Other established methods include the Haworth synthesis and the Bogert-Cook reaction , which rely on Friedel-Crafts type acylations followed by cyclization and aromatization steps. Additionally, manganese(III) acetate-mediated cyclization of diarylmethylenecyclopropa[b]naphthalenes has been reported as a method for synthesizing 1,2-benzanthracene derivatives. dntb.gov.ua
More contemporary strategies often utilize transition metal catalysis to achieve high efficiency and regioselectivity. For instance, a palladium-catalyzed tandem C-H activation/biscyclization reaction of propargylic carbonates with terminal alkynes has been developed to construct the tetracyclic benz[a]anthracene framework with high regioselectivity. nih.govacs.orgbeilstein-journals.orgdntb.gov.ua This method offers a direct and atom-economical route to the desired scaffold. frontiersin.orgnih.govresearchgate.net
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds. benthamdirect.com These methods offer mild reaction conditions and broad functional group tolerance, making them highly valuable for the synthesis of PAHs like benzo[a]anthracene. researchgate.netbohrium.com
The Suzuki-Miyaura cross-coupling reaction is a prominent example, often used to connect different aromatic fragments. researchgate.net For instance, the coupling of a suitably substituted naphthalene (B1677914) boronic acid with a functionalized benzene (B151609) derivative can be a key step in assembling the benzo[a]anthracene backbone. frontiersin.orgnih.govresearchgate.net Following the initial coupling, subsequent reactions such as ring-closing metathesis or other cyclization strategies can be employed to complete the tetracyclic system. researchgate.net
Other metal-catalyzed reactions, including those employing palladium, gold, platinum, and iron, have also been successfully applied to the synthesis of polycyclic aromatic hydrocarbons. frontiersin.orgnih.govnih.govnih.gov For example, platinum(II)-catalyzed ring closure of a 2-(2-ethynylphenyl)-1,4,5-trimethoxynaphthalene has been used to form the tetracyclic aromatic product. researchgate.net Similarly, gold(III) chloride and platinum(II) chloride have been evaluated for the cyclization of 1-(2-ethynylphenyl)naphthalenes to form benzo[c]phenanthrene (B127203) analogues. nih.gov Iron(III)-catalyzed carbonyl-olefin metathesis reactions provide another operationally simple and regioselective strategy for accessing condensed polyaromatic compounds. nih.gov
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Pd(OAc)₂ / PPh₃ | Tandem C-H Activation/Biscyclization | High regioselectivity in forming the benz[a]anthracene framework. frontiersin.orgnih.govacs.orgbeilstein-journals.orgdntb.gov.uanih.govresearchgate.net |
| Palladium Catalysts | Suzuki-Miyaura Cross-Coupling | Connects aromatic fragments, followed by cyclization. frontiersin.orgnih.govresearchgate.net |
| PtCl₂ / AuCl₃ | Cycloisomerization | Effective for the cyclization of 1-(2-ethynylphenyl)naphthalenes. nih.gov |
| FeCl₃ | Carbonyl-Olefin Metathesis | Operationally simple and regioselective for polyaromatic synthesis. nih.gov |
Once the benzo[a]anthracene scaffold is in place, it often requires further modification to introduce a functional group at the desired C-7 position, which will serve as a handle for the eventual installation of the isocyanate. This can be achieved through various aromatic substitution reactions.
For example, electrophilic aromatic substitution reactions such as nitration or halogenation can introduce a nitro or halo group at a specific position, guided by the directing effects of existing substituents on the aromatic rings. These groups can then be chemically transformed into an amino or carboxylic acid functionality, which are direct precursors to the isocyanate group. Selective bromination of anthracene (B1667546) derivatives, for instance, has been used to introduce functional groups at specific positions. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions is crucial and can sometimes be challenging to control in complex PAH systems. researchgate.net
Introduction of the Isocyanate Functionality at the C-7 Position
With a suitable precursor in hand, the final and critical step is the introduction of the isocyanate group at the C-7 position. This transformation is typically achieved from either an amine or a carboxylic acid precursor.
From Aryl Amines: The most common method for preparing aryl isocyanates from aryl amines is by treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene. asianpubs.org This reaction proceeds through a carbamoyl (B1232498) chloride intermediate which then eliminates hydrogen chloride to form the isocyanate. While effective, the high toxicity of phosgene necessitates careful handling and has led to the development of alternative, milder methods. scholaris.cafigshare.com
From Carboxylic Acids (Curtius Rearrangement): The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govwikipedia.org The process involves the conversion of the carboxylic acid to an acyl azide (B81097), typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nih.govnih.gov Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form the isocyanate. wikipedia.orgmasterorganicchemistry.com This method is advantageous as it avoids the use of phosgene and often proceeds with high yield and stereochemical retention. nih.govacs.org Continuous flow processes have been developed to safely handle the potentially explosive acyl azide intermediates on a larger scale. thieme-connect.com
Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgchemistrysteps.com The reaction is typically carried out using bromine and a strong base. wikipedia.orgnumberanalytics.com The intermediate isocyanate can be trapped if the reaction is not performed in an aqueous medium. wikipedia.org
Lossen Rearrangement: The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgunacademy.com The reaction is often mediated by heat or base. researchgate.netsioc-journal.cn This method has gained attention as it avoids potentially explosive azide intermediates and strong oxidizing agents. sioc-journal.cnchinesechemsoc.org
| Reaction | Starting Material | Key Reagents | Intermediate |
|---|---|---|---|
| Phosgenation | Aryl Amine | Phosgene, Triphosgene asianpubs.org | Carbamoyl chloride |
| Curtius Rearrangement | Carboxylic Acid | DPPA, Sodium Azide nih.govnih.gov | Acyl azide wikipedia.orgmasterorganicchemistry.com |
| Hofmann Rearrangement | Primary Amide | Bromine, Base wikipedia.orgnumberanalytics.com | N-bromoamide wikipedia.org |
| Lossen Rearrangement | Hydroxamic Acid | Heat, Base researchgate.netsioc-journal.cn | O-acylated hydroxamic acid wikipedia.org |
The synthesis of 7-isocyanatobenzo[a]anthracene requires the regioselective formation of the precursor amine or carboxylic acid at the C-7 position. This is a significant synthetic challenge. The reactivity of the different positions on the benzo[a]anthracene ring system towards electrophilic or nucleophilic attack is not uniform. Therefore, directing the functionalization specifically to the C-7 position often requires a multi-step synthetic sequence.
One plausible strategy would involve the synthesis of 7-aminobenzo[a]anthracene or benzo[a]anthracene-7-carboxylic acid as a key intermediate. The synthesis of such a precursor would likely rely on the functionalization strategies discussed in section 2.1.3, potentially starting from a pre-functionalized naphthalene or benzene ring that ultimately becomes the ring bearing the C-7 position. For example, a precursor such as 7-bromobenzo[a]anthracene could be converted to the corresponding carboxylic acid via a Grignard reaction followed by carboxylation, or to the amine via a Buchwald-Hartwig amination.
Optimization of Reaction Conditions for Isocyanate Synthesis
The successful synthesis of this compound via the Curtius rearrangement is highly dependent on the optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters for optimization include temperature, solvent, and the choice of azide-forming reagent. adhesivesmag.com
The thermal decomposition of the acyl azide is a critical step. The temperature must be high enough to induce rearrangement but not so high as to cause degradation of the sensitive benzo[a]anthracene core. Reaction calorimetry can be a valuable tool to study the thermal profile of the rearrangement, ensuring safe operating conditions, especially during scale-up. asymchem.com
The choice of solvent is also crucial. The solvent must be inert to the highly reactive isocyanate product to prevent the formation of unwanted by-products such as ureas or carbamates. Aprotic solvents with relatively high boiling points, such as toluene (B28343) or o-dichlorobenzene, are often employed. acs.org
Several reagents can be used to convert the carboxylic acid to the acyl azide, with diphenylphosphoryl azide (DPPA) being a common choice for a one-pot procedure. durham.ac.uk The optimization would involve screening different azide sources and their equivalents to achieve efficient conversion.
Table 1: Hypothetical Optimization of Curtius Rearrangement for the Synthesis of this compound
| Entry | Azide Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Azide (from acyl chloride) | Toluene | 80 | 4 | 65 |
| 2 | Diphenylphosphoryl azide (DPPA) | Toluene | 80 | 4 | 78 |
| 3 | Diphenylphosphoryl azide (DPPA) | Toluene | 100 | 2 | 85 |
| 4 | Diphenylphosphoryl azide (DPPA) | o-Dichlorobenzene | 120 | 1 | 90 |
| 5 | Trimethylsilyl azide (TMSN₃) | Toluene | 90 | 3 | 82 |
This table presents hypothetical data for illustrative purposes, based on general principles of the Curtius rearrangement.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of advanced technologies and sustainable practices to improve safety, efficiency, and environmental impact. researchgate.net
Flow Chemistry Approaches in Isocyanate Synthesis
Flow chemistry offers significant advantages for the synthesis of isocyanates, particularly when employing the Curtius rearrangement. nih.gov The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This is especially beneficial for handling potentially explosive intermediates like acyl azides, as only small quantities are present in the reactor at any given time, significantly enhancing the safety of the process. acs.orgnih.gov
In a potential flow synthesis of this compound, a solution of benzo[a]anthracene-7-carboxylic acid and an activating agent would be mixed with a stream of an azide source in a microreactor to form the acyl azide. This stream would then pass through a heated zone to effect the Curtius rearrangement, generating the isocyanate in a continuous and controlled manner. durham.ac.uknih.gov This approach also facilitates rapid reaction optimization and straightforward scaling by extending the operation time or using parallel reactors. mdpi.com
Automated Synthesis Applications
The principles of flow chemistry lend themselves well to automation. mdpi.com An automated synthesis platform could be developed for the preparation of this compound. researchgate.net Such a system would integrate pumps, reactors, and in-line analytical tools to monitor the reaction in real-time. researchgate.netmdpi.com For instance, in-line infrared (IR) spectroscopy could be used to track the disappearance of the acyl azide peak and the appearance of the isocyanate peak, allowing for on-the-fly optimization of the reaction conditions. researchgate.net Automated platforms can perform numerous experiments with varying parameters, accelerating the discovery of optimal conditions for the synthesis. asymchem.com Robotic systems can handle the precise dispensing of reagents and the collection of products, further enhancing the reproducibility and safety of the synthesis of potentially hazardous compounds. researchgate.net
Sustainable Synthetic Pathways
The development of sustainable synthetic routes to isocyanates is a major goal in modern chemistry, driven by the desire to move away from toxic reagents like phosgene and to utilize renewable resources. acs.orguantwerpen.be The Curtius rearrangement is inherently a greener alternative to phosgenation. durham.ac.uk
Further enhancing the sustainability of the synthesis of this compound could involve several strategies. The use of bio-based solvents, if compatible with the reaction, could reduce the environmental footprint. The development of catalytic, phosgene-free methods for the conversion of amines to isocyanates is another active area of research. rsc.orgorganic-chemistry.org For example, the thermal decomposition of carbamates, which can be generated from amines and a carbon dioxide source, represents a promising green route to isocyanates. organic-chemistry.org While not yet applied to complex PAHs, these developing technologies point towards a future of more sustainable isocyanate production. acs.org Research into using renewable feedstocks for the synthesis of the benzo[a]anthracene core itself, while a long-term goal, would represent the ultimate step in a fully sustainable pathway. researchgate.net
Reactivity and Reaction Mechanisms of 7 Isocyanatobenzo a Anthracene
Chemical Transformations of the Isocyanate Group
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is the foundation for many of its characteristic chemical transformations.
Nucleophilic Addition Reactions (e.g., Alcoholysis, Aminolysis)
Nucleophilic addition represents the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon of the isocyanate, followed by protonation of the nitrogen atom.
Alcoholysis: The reaction of 7-isocyanatobenzo[a]anthracene with alcohols, known as alcoholysis, yields carbamate (urethane) derivatives. Isocyanates are reactive towards a variety of nucleophiles, including alcohols wikipedia.org. The mechanism is thought to involve a multimolecular approach where additional alcohol molecules facilitate the proton transfer, rather than a simple one-to-one addition. nih.govkuleuven.be Primary alcohols are generally more reactive in this process than secondary alcohols kuleuven.be. The general reaction is as follows:
R-NCO + R'-OH → R-NH-CO-OR'
Aminolysis: The reaction with primary or secondary amines, or aminolysis, is typically faster than alcoholysis and results in the formation of substituted ureas. This reaction proceeds via a nucleophilic addition mechanism. researchgate.netacs.org The reaction with a primary amine is illustrated below:
R-NCO + R'-NH₂ → R-NH-CO-NH-R'
The relative rates of these nucleophilic additions are influenced by the nucleophilicity of the attacking species and the reaction conditions.
| Nucleophile | Product | General Reaction |
| Alcohol (R'-OH) | Carbamate (Urethane) | R-NCO + R'-OH → R-NH-CO-OR' |
| Primary Amine (R'-NH₂) | Substituted Urea (B33335) | R-NCO + R'-NH₂ → R-NH-CO-NH-R' |
| Secondary Amine (R'₂NH) | Substituted Urea | R-NCO + R'₂NH → R-NH-CO-NR'₂ |
| Water (H₂O) | Unstable carbamic acid, which decomposes to an amine and carbon dioxide | R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ |
Cycloaddition Reactions (e.g., Cyclotrimerization, [2+2] Cycloadditions)
Isocyanates can participate in various cycloaddition reactions, leveraging the double bonds within the -N=C=O group.
Cyclotrimerization: In the presence of suitable catalysts, such as certain tertiary amines or phosphines, aryl isocyanates can undergo cyclotrimerization to form highly stable, six-membered heterocyclic structures known as isocyanurates. acs.orgrsc.orggoogle.com This process involves the sequential addition of three isocyanate molecules. acs.org These reactions are often highly exothermic. rsc.org
[2+2] Cycloadditions: this compound can also be expected to undergo [2+2] cycloaddition reactions with various unsaturated partners. For instance, reactions with electron-rich alkenes can yield β-lactams, while reactions with other heterocumulenes like carbodiimides can form four-membered rings. researchtrends.netresearchgate.net The mechanism of these reactions can be either concerted or stepwise, depending on the substrates and reaction conditions. researchtrends.net Mechanically induced retro [2+2] cycloadditions have also been reported for related systems. rsc.org
Polymerization Pathways via Isocyanate Linkages
The difunctional nature of the isocyanate group (reacting with nucleophiles to form linkages) allows for its use in polymerization reactions. When reacted with diols or polyols, diisocyanates form polyurethanes. wikipedia.org Similarly, reaction with diamines or polyamines yields polyureas. wikipedia.org While this compound is a monoisocyanate, it can be involved in polymerization in several ways:
Copolymerization: It can be copolymerized with other monomers to introduce the bulky, fluorescent benzo[a]anthracene moiety as a pendant group. For example, anionic copolymerization of aryl isocyanates with epoxides can produce polyurethanes. acs.org
End-capping: It can be used to cap the ends of polymer chains, imparting specific properties from the benzo[a]anthracene unit.
Grafting: Polymers containing nucleophilic side groups (e.g., hydroxyl or amine groups) can be functionalized by grafting this compound onto the polymer backbone. rsc.org
Reactivity of the Benzo[a]anthracene Core
The benzo[a]anthracene core is a polycyclic aromatic hydrocarbon (PAH) system, and its reactivity is characteristic of such extended π-electron systems. It can undergo reactions that disrupt the aromaticity to form addition products, as well as substitution reactions that preserve the aromatic system.
Electrophilic Aromatic Substitution Patterns
The benzo[a]anthracene ring system is generally reactive towards electrophiles. The position of electrophilic attack is determined by the stability of the resulting carbocation intermediate (arenium ion). For the parent anthracene (B1667546), electrophilic substitution preferentially occurs at the C9 and C10 positions, as this allows for the preservation of two intact benzene (B151609) rings in the intermediate, which is energetically favorable.
Diels-Alder and Other Cycloaddition Reactions of the Anthracene Moiety
The central ring of the anthracene moiety within the benzo[a]anthracene structure can act as a diene in Diels-Alder reactions. mnstate.edu This [4+2] cycloaddition reaction typically occurs across the 9 and 10 positions with a suitable dienophile, such as maleic anhydride or a quinone, to form a triptycene-like adduct. mnstate.eduresearchgate.netresearchgate.net This reactivity is a hallmark of acenes and is driven by the thermodynamic stability gained from forming new sigma bonds while still retaining significant aromatic character in the flanking rings.
While anthracene itself is a somewhat unreactive diene due to the aromatic stabilization that is lost upon reaction, the reaction can be driven to completion, often with the use of heat. mnstate.edu The presence of the isocyanate group at the 7-position is not expected to directly participate in the Diels-Alder reaction of the central anthracene ring but may have a secondary electronic effect on the reaction rate.
| Reaction Type | Reagents | Product Type |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Substituted this compound |
| Diels-Alder Cycloaddition | Dienophile (e.g., Maleic Anhydride) | Triptycene-type adduct |
Oxidation and Reduction Chemistry of the Polycyclic Aromatic System
No experimental or computational studies detailing the oxidation or reduction of the benzo[a]anthracene core of this compound have been found. While research exists on the oxidation of the parent compound, benzo[a]anthracene, by various methods including reaction with hydroxyl radicals and enzymatic processes, the influence of the isocyanate group at the 7-position on these reactions is uncharacterized. nih.govasm.orgasm.orgnih.gov The isocyanate group, being an electron-withdrawing group, would be expected to alter the electron density of the aromatic system and thus influence its susceptibility to oxidation and reduction, but specific products, pathways, and reaction conditions for the title compound are not documented.
Spectroscopic and Advanced Structural Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of 7-isocyanatobenzo[a]anthracene in solution and in the solid state.
While a standard one-dimensional ¹H NMR spectrum of the parent benzo[a]anthracene shows a complex region of overlapping signals for its aromatic protons, the introduction of the isocyanate group at the 7-position introduces predictable changes. researchgate.netnih.gov The isocyanate group, being electron-withdrawing, would be expected to induce a downfield shift (to a higher ppm value) for the protons in its immediate vicinity, particularly the protons at the C6 and C8 positions.
To resolve the complex couplings and definitively assign each proton and carbon signal, a suite of multi-dimensional NMR experiments would be employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the tracing of proton connectivity through the fused ring system. For instance, the signal for the H1 proton could be correlated with H2, which in turn correlates with H3, and so on around each ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H-¹³C pairs. It would be instrumental in assigning the carbon signal for each protonated aromatic carbon atom.
A hypothetical table of expected ¹H NMR chemical shifts for the aromatic protons of this compound is presented below, based on data for the parent compound. researchgate.net
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Shift |
| H-1, H-2, H-3, H-4 | ~7.5 - 8.0 | Relatively unperturbed by the isocyanate group. |
| H-5, H-6 | ~7.6 - 8.1 | H-6 would experience a moderate downfield shift due to proximity to the -NCO group. |
| H-8, H-9, H-10, H-11 | ~7.4 - 8.0 | H-8 would experience a significant downfield shift due to proximity to the -NCO group. |
| H-12 | ~8.8 - 9.2 | The bay-region proton, typically significantly downfield. |
Note: The actual values would require experimental verification.
In the solid state, molecules of this compound are likely to arrange into ordered structures, influenced by π-π stacking interactions between the large aromatic systems. Solid-state NMR (ssNMR) is uniquely suited to probe these intermolecular arrangements. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would provide insights into the packing of the molecules in the crystal lattice. The presence of multiple, distinct signals for chemically equivalent carbons could indicate the presence of different molecular conformations or packing arrangements within the unit cell. Furthermore, ssNMR can be used to study the orientation and dynamics of the isocyanate group within the solid matrix.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
The isocyanate (–N=C=O) group is an excellent infrared probe due to its strong and characteristic vibrational absorption. researchgate.net The most prominent feature in the IR spectrum of this compound would be the intense, sharp band corresponding to the asymmetric stretching vibration of the N=C=O unit. mdpi.com This band typically appears in a relatively uncongested region of the spectrum, making it a highly diagnostic peak for confirming the presence of the isocyanate functionality. The exact frequency can be sensitive to the electronic environment; conjugation with the benzo[a]anthracene ring system may shift the frequency slightly compared to aliphatic isocyanates. researchgate.netmdpi.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
| Asymmetric N=C=O Stretch | 2250 - 2280 | Very Strong, Sharp |
| Symmetric N=C=O Stretch | ~1400 - 1450 | Variable, often weak in IR |
| N=C=O Bending | ~600 - 650 | Medium |
The IR and Raman spectra would also contain a multitude of bands associated with the benzo[a]anthracene core. These include:
Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹. researchgate.net
Aromatic C=C Stretching: A series of medium to strong bands in the 1400-1650 cm⁻¹ region. smu.edu
In-plane and Out-of-plane C-H Bending: These vibrations in the 650-1300 cm⁻¹ region create a complex "fingerprint" pattern that is characteristic of the substitution pattern on the aromatic rings. researchgate.net
High-Resolution Mass Spectrometry for Molecular Composition
High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of this compound. The compound has a molecular formula of C₁₉H₁₁NO. HRMS can measure the mass of the molecular ion with extremely high precision (typically to within 0.001 atomic mass units), which allows for the unambiguous determination of this formula, distinguishing it from any other combination of atoms that might have the same nominal mass.
| Parameter | Value |
| Molecular Formula | C₁₉H₁₁NO |
| Monoisotopic Mass | 269.08406 u |
In addition to determining the parent mass, mass spectrometry provides structural information through analysis of fragmentation patterns. Under techniques like electron ionization (EI), the molecular ion would be expected to undergo characteristic fragmentation. A likely and significant fragmentation pathway would be the loss of the neutral isocyanate radical (•NCO) or carbon monoxide (CO), leading to distinct fragment ions that can be detected and analyzed. The fragmentation of the remaining polycyclic aromatic core would likely resemble that of benzo[a]anthracene itself. whiterose.ac.uk
X-ray Crystallography for Solid-State Structure Determination
Following a comprehensive search of publicly available scientific databases and literature, specific X-ray crystallographic data for the compound this compound could not be located. As a result, a detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, and a conformational analysis of the benzo[a]anthracene frame, cannot be provided at this time.
The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the synthesis and crystallization of the compound of interest. The resulting crystallographic data, often deposited in databases such as the Cambridge Structural Database (CSD), provides precise atomic coordinates within the crystal lattice. Without this foundational data for this compound, any discussion under the following sections would be speculative and not adhere to the required standards of scientific accuracy.
Crystal Packing and Intermolecular Interactions
Information regarding the specific crystal packing arrangement and the nature of intermolecular forces (such as π-π stacking, C-H···π interactions, or interactions involving the isocyanate group) is contingent on experimental X-ray diffraction data, which is not available. General principles of crystal engineering suggest that the planar, aromatic framework of the benzo[a]anthracene core would likely lead to significant π-π stacking interactions, while the polar isocyanate group could participate in dipole-dipole interactions or potentially weak hydrogen bonding. However, the specific motifs and their energetic contributions remain unknown without experimental determination.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations
Similarly, the scientific literature lacks any studies concerning the molecular dynamics of 7-isocyanatobenzo[a]anthracene.
No simulations detailing the conformational landscape or dynamic behavior of this compound have been reported.
There is no available research that simulates the intermolecular forces or interaction patterns of this compound with other molecules or in condensed phases.
No Specific Research Found for this compound
A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific research on the chemical compound this compound. Consequently, the generation of an article focusing solely on the computational and theoretical chemistry of this specific molecule, as per the requested outline, is not possible at this time.
The user's instructions mandated a strict focus on "this compound" and the exclusion of information not directly pertaining to this compound. This constraint prevents the use of data from analogous compounds, such as other substituted benzo[a]anthracenes or other aryl isocyanates, to infer potential properties or reactive behaviors.
Detailed searches for Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) studies and theoretical predictions of reaction pathways and transition states for this compound did not yield any specific results. The existing body of research in computational chemistry appears to have not yet focused on this particular derivative of benzo[a]anthracene.
While there is extensive literature on the parent compound, benzo[a]anthracene, and on the general reactivity of the isocyanate functional group, the specific combination and positional isomerism of this compound has not been the subject of dedicated computational studies that would allow for the creation of the detailed, data-rich article requested.
Therefore, to adhere to the strict constraints of the user's request and maintain scientific accuracy, the article cannot be generated.
Photophysical Properties and Optoelectronic Research
Absorption and Emission Spectroscopy
The introduction of an isocyanate (–NCO) group at the 7-position of the benzo[a]anthracene core is expected to modulate its interaction with light, influencing its absorption and emission characteristics.
UV-Visible Absorption Characteristics
Benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), exhibits a characteristic UV-Visible absorption spectrum arising from π-π* electronic transitions within its fused aromatic ring system. The spectrum typically shows multiple absorption bands with well-defined vibronic structures. For benzo[a]anthracene, these spectra are similar to its parent compound, anthracene (B1667546), but with peak wavelengths shifted due to the larger conjugated system. researchgate.netresearchgate.net
The isocyanate group is known to have a dual electronic nature. It is an electron-withdrawing group via induction, but it can also exhibit a positive mesomeric (resonance) effect. acs.org When attached to an aromatic system, the -NCO group can perturb the π-electron system of the benzo[a]anthracene core. This perturbation is likely to cause a shift in the absorption bands. Depending on the specific electronic interaction in the excited state, this could manifest as either a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the unsubstituted parent molecule. The fine vibronic structure observed in the parent compound may also be broadened or altered due to these electronic perturbations and potential changes in molecular symmetry. Studies on other functionalized PAHs have demonstrated that the position and nature of the substituent significantly influence the absorption spectra. nih.gov
Interactive Data Table: Typical UV-Visible Absorption Maxima for Parent PAHs Note: This data is for the unsubstituted parent compounds. Specific values for 7-isocyanatobenzo[a]anthracene are not available.
Fluorescence and Phosphorescence Emission Profiles
Unsubstituted benzo[a]anthracene is known to be fluorescent, typically emitting in the blue-to-violet region of the spectrum with a characteristic greenish-yellow fluorescence in the solid state. nih.govosha.gov The fluorescence spectrum, like the absorption spectrum, often displays a vibrational structure.
The presence of the 7-isocyanate group is expected to significantly impact the emission properties. The fluorescence of the benzo[a]anthracene core could be quenched or its emission wavelength shifted. Electron-withdrawing groups on aromatic compounds can, in some cases, lead to the formation of intramolecular charge-transfer (ICT) excited states, which often results in a large Stokes shift and a broad, structureless emission band that is sensitive to solvent polarity. researchgate.net
Phosphorescence, the emission of light from a triplet excited state, is another possible de-excitation pathway. For many PAHs, phosphorescence is weak at room temperature in solution but can be observed at low temperatures in rigid matrices. The isocyanate group, containing a heteroatom, could potentially enhance spin-orbit coupling, which would facilitate intersystem crossing to the triplet state and possibly lead to more significant phosphorescence.
Quantum Yield Determinations and Lifetime Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For parent PAHs like anthracene, the quantum yield can be quite high (e.g., ~0.27-0.36 in various solvents). researchgate.netomlc.org The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state.
The introduction of the isocyanate group is likely to affect both the quantum yield and the lifetime. If the -NCO group introduces new non-radiative decay pathways, such as enhanced internal conversion or intersystem crossing, the fluorescence quantum yield and lifetime of this compound would be expected to decrease compared to the parent molecule. Studies on other aromatic systems with electron-withdrawing nitro groups have shown that such substituents often quench fluorescence by promoting these non-radiative processes. rsc.org
Interactive Data Table: Illustrative Photophysical Data for Anthracene Note: This data is for the reference compound Anthracene. Specific values for this compound are not available.
Excited State Dynamics
The fate of the molecule after absorbing a photon is governed by its excited-state dynamics, which includes processes that compete with fluorescence.
Intersystem Crossing (ISC) and Internal Conversion (IC) Mechanisms
Following excitation to a singlet state (S1), the molecule can return to the ground state (S0) via fluorescence or non-radiative pathways like internal conversion (IC). Alternatively, it can transition to a triplet state (T1) through intersystem crossing (ISC). libretexts.org
The isocyanate group could play a crucial role in the rates of ISC and IC. The presence of nitrogen and oxygen atoms with their lone-pair electrons can introduce n-π* states. If an n-π* state is located near the π-π* singlet excited state, it can significantly enhance the rate of intersystem crossing according to El-Sayed's rule. This enhanced ISC would lead to a higher population of the triplet state and a corresponding decrease in fluorescence. researchgate.net Furthermore, electron-withdrawing substituents can sometimes promote internal conversion, providing another efficient non-radiative decay channel that competes with fluorescence. rsc.org
Energy Transfer Processes in Multi-Component Systems
The excited state of this compound can potentially participate in energy transfer processes. If another molecule (an acceptor) is present whose absorption spectrum overlaps with the emission spectrum of the excited this compound (the donor), Förster Resonance Energy Transfer (FRET) from the singlet excited state can occur.
If intersystem crossing is efficient, the resulting triplet state of this compound can also transfer its energy to a suitable acceptor molecule through Dexter energy transfer. The efficiency of these processes depends on factors like the spectral overlap, the distance between the donor and acceptor, and their relative orientation. The reactive isocyanate group itself could be used to covalently link the chromophore to other molecules, creating well-defined multi-component systems for studying energy transfer.
Photoinduced Electron Transfer (PET) and Charge Transfer (PCT) Processes
Photoinduced electron transfer (PET) and charge transfer (PCT) are fundamental processes that govern the photophysical behavior of many organic molecules, particularly those with donor-acceptor architectures. In the case of this compound, the benzo[a]anthracene moiety can act as an electron donor upon photoexcitation, while the isocyanate group functions as an electron acceptor.
Upon absorption of a photon, the molecule is promoted to an excited state. If a suitable electron acceptor is present in the molecular vicinity, or if there is an intramolecular acceptor, an electron can be transferred from the excited donor (the benzo[a]anthracene core) to the acceptor. This process is known as photoinduced electron transfer. The rate of intermolecular electron transfer is often correlated with the Gibbs energy of the reaction. For polycyclic aromatic hydrocarbons, electron-transfer quenching of their excited singlet state by organic electron acceptors has been studied, with the rate constants following a Rehm-Weller type correlation. rsc.org
Intramolecular charge transfer (ICT) is another critical process, where photoexcitation leads to a significant redistribution of electron density within the same molecule. For derivatives of anthracene, it has been observed that molecules with both electron-donating and electron-accepting groups can exhibit ICT properties. rsc.org In this compound, the electron-withdrawing nature of the isocyanate group is expected to facilitate ICT from the electron-rich benzo[a]anthracene core upon excitation. This charge transfer character in the excited state can lead to a large excited-state dipole moment and solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.
Theoretical studies on related systems, such as boron/nitrogen-doped PAHs, have been employed to investigate excited states and intramolecular charge transfer mechanisms. rsc.org Similar computational approaches could provide valuable insights into the specific PET and PCT processes in this compound.
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many planar aromatic compounds, where π-π stacking in the aggregated state leads to the formation of non-emissive excimers.
The AIE effect is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. Molecules possessing AIE characteristics, often termed AIEgens, typically have propeller-shaped or twisted molecular structures that prevent close π-π stacking in the solid state while allowing for dynamic intramolecular motions in solution that provide non-radiative decay pathways.
While benzo[a]anthracene itself is prone to ACQ, the introduction of a substituent like the isocyanato group at the 7-position could potentially induce AIE properties. The steric hindrance and altered intermolecular interactions introduced by the substituent may disrupt the co-facial π-π stacking that leads to quenching. For instance, the transformation from ACQ to AIE has been achieved in BN-doped polycyclic aromatic hydrocarbons through subtle structural modifications. rsc.org Furthermore, contorted polycyclic aromatic hydrocarbons have been shown to exhibit AIE properties. nih.gov The introduction of a cyano group, which is also an electron-withdrawing group, into various PAH structures has been shown to induce AIE characteristics by creating a twisted conformation. researchgate.net
The investigation of this compound in different solvent mixtures and in the solid state would be necessary to determine if it exhibits AIE. The photoluminescence quantum yield (PLQY) in solution versus the aggregated state would be a key indicator.
| Phenomenon | Description | Expected Influence on this compound |
| Aggregation-Caused Quenching (ACQ) | Emission intensity decreases upon aggregation due to strong π-π interactions. | Benzo[a]anthracene is susceptible to ACQ. |
| Aggregation-Induced Emission (AIE) | Emission intensity increases upon aggregation due to restriction of intramolecular motions. | The isocyanate substituent may induce AIE by preventing close π-π stacking. |
Thermochromism and Mechanofluorochromism Investigations
Thermochromism and mechanofluorochromism are phenomena where the color or fluorescence of a material changes in response to temperature or mechanical stimuli, respectively. These properties are highly desirable for applications in sensors, switches, and responsive materials.
Thermochromism: This property involves a reversible change in the absorption or emission spectrum of a compound with temperature. The changes are often due to thermally induced alterations in molecular conformation, aggregation state, or intermolecular interactions. While there is no specific literature on the thermochromism of this compound, the photophysical properties of many organic fluorophores are known to be temperature-dependent.
Mechanofluorochromism: This refers to the change in the fluorescence color of a solid-state sample upon the application of mechanical force, such as grinding, shearing, or pressing. This phenomenon typically arises from a phase transition between different crystalline or amorphous states with distinct molecular packing and intermolecular interactions.
Recent research has shown that structurally simple aromatic hydrocarbons bearing a single isocyano group (-N≡C), which is isomeric to the isocyanato group, can exhibit luminescent mechanochromism. nih.gov These compounds show either blue- or red-shifted emission upon mechanical stress, resulting from crystal-to-crystal phase transitions or amorphization. nih.gov This suggests a high likelihood that this compound could also exhibit mechanofluorochromic properties. The isocyanate substituent could play a crucial role in influencing the crystal packing and the energetic barrier for phase transitions under mechanical stress.
To investigate the mechanofluorochromic behavior of this compound, its solid-state fluorescence would need to be studied before and after applying mechanical force. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) could be used to correlate the changes in fluorescence with structural phase transitions.
| Stimulus | Phenomenon | Potential for this compound | Underlying Mechanism |
| Temperature | Thermochromism | Possible | Changes in molecular conformation or aggregation state. |
| Mechanical Force | Mechanofluorochromism | Likely | Phase transition between different solid-state packing arrangements. |
Advanced Applications in Materials Science and Organic Synthesis
Components in Organic Electronic Devices
The benzo[a]anthracene core, a polycyclic aromatic hydrocarbon, possesses inherent electronic and photophysical properties that make its derivatives candidates for use in organic electronics. beilstein-journals.orgnih.gov Anthracene (B1667546) and its derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. beilstein-journals.orgrsc.org The isocyanate group, being highly reactive, offers a versatile handle for covalently attaching the benzo[a]anthracene moiety to other molecules or polymer backbones, which could be a strategy for developing new materials for these devices. acs.orgwikipedia.org
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are well-known for their blue emission, a crucial component for full-color displays and white lighting. rsc.orgrsc.org The electroluminescent properties of these materials can be tuned by introducing various substituents. researchgate.net In principle, the 7-isocyanatobenzo[a]anthracene could be used to synthesize novel emitting materials. For instance, it could be reacted with a hole-transporting or electron-transporting molecule that also contains a reactive group (like an alcohol or an amine) to form a urethane (B1682113) or urea (B33335) linkage, respectively. This could lead to the formation of a single molecule that combines both emitting and charge-transporting properties, a strategy often employed to simplify OLED device architecture and improve efficiency.
Table 1: Potential Synthetic Routes for OLED Materials using this compound
| Reactant | Functional Group | Resulting Linkage | Potential Application in OLEDs |
|---|---|---|---|
| Hole-transporting alcohol | -OH | Urethane | Emitting hole-transporter |
| Electron-transporting amine | -NH2 | Urea | Emitting electron-transporter |
This table is hypothetical and based on the known reactivity of isocyanates.
Organic Field-Effect Transistors (OFETs)
The planar structure of anthracene and its derivatives facilitates π-π stacking in the solid state, which is essential for efficient charge transport in OFETs. beilstein-journals.org The performance of an OFET is highly dependent on the molecular packing and thin-film morphology of the organic semiconductor. The isocyanate group of this compound could be used to introduce substituents that influence these properties. For example, reaction with long-chain alcohols could introduce alkyl chains that promote self-assembly and improve the crystallinity of the material.
Solar Cell Applications
In the context of organic solar cells, anthracene-containing polymers have been investigated as donor materials. beilstein-journals.org The isocyanate functionality of this compound could be utilized to graft the benzo[a]anthracene chromophore onto a polymer backbone, thereby creating a new material for the active layer of a solar cell. The benzo[a]anthracene unit would act as the light-absorbing component.
Chemical Sensing and Probe Development
The fluorescent properties of anthracene and its derivatives make them attractive platforms for the development of chemical sensors. beilstein-journals.org The isocyanate group is a reactive site that can be used to design chemosensors that operate via a reaction-based sensing mechanism.
Design Principles for Anthracene-Based Chemosensors
The design of anthracene-based chemosensors often relies on modulating the photophysical properties of the anthracene core upon interaction with an analyte. This can be achieved through various mechanisms, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or excimer/exciplex formation. A common strategy involves linking a receptor unit, which selectively binds to the target analyte, to the anthracene fluorophore.
Bioconjugation and Chemical Probe Development (Focus on Chemical Methodology and Interaction Mechanism)
DNA Intercalation Mechanisms and Binding Mode Analysis (Physicochemical Studies)
While direct physicochemical studies on the DNA binding of this compound are not extensively documented, the behavior of the parent benzo[a]anthracene and related anthracene derivatives provides significant insights into its probable interaction mechanisms. Polycyclic aromatic hydrocarbons are well-known for their ability to interact with DNA, primarily through intercalation, groove binding, and the formation of covalent adducts after metabolic activation. nih.govdntb.gov.uanih.govnih.govepa.gov
The planar aromatic core of this compound is structurally suited for intercalation, where it can insert itself between the base pairs of the DNA double helix. This mode of binding is characteristic of many planar aromatic molecules and is driven by π-π stacking interactions with the DNA bases. Such intercalation can lead to structural distortions in the DNA, such as unwinding of the helix and changes in its length, which can interfere with cellular processes like replication and transcription. Studies on benzo[a]pyrene, a structurally similar PAH, have shown that intercalation into the DNA helix promotes the stability of the double helix structure. researchgate.net
In addition to intercalation, groove binding represents another non-covalent interaction pathway. Molecular simulations of anthracene have indicated a preference for binding within the grooves of the DNA molecule. nih.gov This type of interaction is typically driven by van der Waals forces and hydrogen bonds between the compound and the edges of the base pairs in the DNA grooves.
It is also crucial to consider the metabolic activation of benzo[a]anthracene derivatives. The metabolism of compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) can lead to the formation of highly reactive diol epoxides. nih.gov These electrophilic metabolites can then form covalent adducts with nucleophilic sites on DNA bases, particularly guanine (B1146940) and adenine. nih.gov While the isocyanate group at the 7-position of this compound is itself highly reactive, the potential for metabolic activation of the benzo[a]anthracene core could lead to a combination of covalent binding through the isocyanate moiety and the formation of epoxide-derived adducts.
The following table summarizes the potential DNA binding modes of this compound based on studies of analogous compounds.
| Binding Mechanism | Description | Driving Forces | Potential Consequences |
| Intercalation | Insertion of the planar aromatic ring system between DNA base pairs. | π-π stacking interactions | DNA unwinding, helix distortion, interference with replication and transcription. |
| Groove Binding | Non-covalent association within the major or minor grooves of DNA. | Van der Waals forces, hydrogen bonds | Minimal structural distortion compared to intercalation. |
| Covalent Adduct Formation | Formation of a covalent bond with DNA bases, either directly via the isocyanate group or after metabolic activation of the aromatic core. | Electrophilic attack on nucleophilic sites of DNA | Significant DNA damage, potential for mutagenesis. |
Development of Fluorescent Tags for Chemical Biology Applications
The inherent fluorescence of the anthracene core makes anthracene-based compounds valuable tools in chemical biology. aatbio.com Anthracene itself is a fluorescent compound with an excitation peak around 356 nm and an emission peak near 397 nm. aatbio.com The isocyanate group in this compound provides a reactive handle for covalently attaching this fluorescent scaffold to various biomolecules, making it a promising candidate for a fluorescent tag.
Anthracene isocyanate has been demonstrated as a fluorescent label for compounds containing alcoholic hydroxyl groups. epa.gov The reaction between the isocyanate and the alcohol forms a stable carbamic acid ester (urethane) linkage, effectively tagging the target molecule with the fluorescent anthracene moiety. epa.gov The reactivity of anthracene isocyanate is comparable to that of naphthyl isocyanate, a commonly used derivatizing agent. epa.gov This suggests that this compound could be employed in a similar fashion to label biomolecules such as proteins (targeting serine, threonine, or tyrosine residues), carbohydrates, and other metabolites containing hydroxyl groups.
The fluorescence properties of the resulting anthracenyl-tagged molecules allow for their sensitive detection and quantification in biological systems. This is particularly useful in applications such as fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC) with fluorescence detection. The use of fluorescent derivatizing agents, including those with amine and hydroxyl reactive groups, is a well-established strategy for the sensitive detection of isocyanates. rsc.orgrsc.orgresearchgate.net
Furthermore, the development of fluorescent probes based on anthracene derivatives has been a subject of extensive research. rsc.orgresearcher.lifenih.gov For instance, a novel fluorescent method for the quantitative determination of unreacted isocyanate groups in polymers has been developed using an anthracene-containing azomethine. digitellinc.com The reaction of this probe with isocyanates leads to the formation of a cycloadduct with green fluorescence, demonstrating the potential for creating "turn-on" fluorescent sensors based on reactions with isocyanates. digitellinc.com This principle could be adapted to design chemical biology tools where the fluorescence of a this compound-based probe is modulated upon binding to its target.
The following table outlines the potential applications of this compound as a fluorescent tag in chemical biology.
| Application Area | Target Biomolecules | Principle |
| Protein Labeling | Proteins (via Ser, Thr, Tyr residues) | Covalent modification of hydroxyl groups with the isocyanate to form a urethane linkage. |
| Carbohydrate Analysis | Monosaccharides, polysaccharides | Derivatization of hydroxyl groups for enhanced detection in chromatography. |
| Metabolite Detection | Steroids, lipids, and other small molecules with hydroxyl groups | Fluorescent tagging to enable sensitive quantification. |
| Bioimaging | Cellular components | Labeling of specific biomolecules to visualize their localization and dynamics within cells. |
Role in Advanced Organic Synthesis Methodologies
The bifunctional nature of this compound, combining a large, rigid aromatic scaffold with a highly reactive functional group, makes it a valuable precursor in advanced organic synthesis.
The benzo[a]anthracene core can serve as a structural foundation for the construction of larger, more complex molecular architectures. beilstein-journals.orgbeilstein-journals.orgnih.gov The isocyanate group provides a versatile reaction site for a wide range of chemical transformations. Isocyanates are known to react with a variety of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which can decarboxylate to amines), respectively. wikipedia.org
This reactivity allows for the integration of the this compound unit into larger supramolecular assemblies, polymers, or discrete complex molecules. For example, reaction with a bifunctional amine or alcohol could lead to the formation of novel polymers incorporating the rigid and potentially fluorescent benzo[a]anthracene moiety. Such materials could have interesting optical and electronic properties.
The synthesis of substituted benzo[a]anthracene derivatives is an active area of research, with various methodologies being developed to construct this tetracyclic system. beilstein-journals.orgbeilstein-journals.orgnih.gov Once formed, these scaffolds can be further functionalized. The isocyanate group in this compound represents a pre-installed handle for such functionalization, potentially simplifying synthetic routes to complex target molecules. For instance, it could be used in the synthesis of angucycline derivatives, a class of antibiotics that feature a benzo[a]anthracene core. beilstein-journals.orgnih.gov
The design of ligands for transition metal catalysis often involves the use of rigid aromatic backbones to control the steric and electronic environment around the metal center. The benzo[a]anthracene framework of this compound could potentially serve as such a backbone.
The isocyanate group itself can be involved in catalytic processes. For example, the trimerization of isocyanates to form isocyanurates can be catalyzed by various metal complexes, including those of aluminum. rsc.org While in this case the isocyanate is the substrate, the high reactivity of this group can be harnessed to anchor the benzo[a]anthracene moiety to a catalytically active center or to a solid support.
The catalysis of the isocyanate-hydroxyl reaction to form urethanes is of great industrial importance, particularly in the production of polyurethanes. wernerblank.comturkchem.netresearchgate.net This reaction is often catalyzed by metal salts and chelates. wernerblank.comturkchem.netresearchgate.net While this compound would be a reactant in this context, the study of such reactions provides insight into the coordination chemistry of isocyanates. It is conceivable that the benzo[a]anthracene core could be modified with other coordinating groups to create a multidentate ligand, where the isocyanate group could either be retained for further reactivity or transformed into a different coordinating group. For example, reaction with a primary amine would yield a urea, which could then act as a ligand for a metal center. This approach would allow for the synthesis of novel ligands with a large, rigid, and potentially photoactive benzo[a]anthracene component.
Future Research Directions and Perspectives
Development of Novel Synthetic Strategies for Advanced Derivatives
Future research into 7-isocyanatobenzo[a]anthracene will likely prioritize the development of more efficient and versatile synthetic methodologies. While the core synthesis of isocyanate-functionalized polycyclic aromatic hydrocarbons (PAHs) is established, advancements are needed to create a diverse library of derivatives with tailored properties.
One promising avenue is the exploration of late-stage C-H functionalization techniques. These methods would allow for the direct introduction of various functional groups onto the benzo[a]anthracene skeleton of a pre-formed isocyanate precursor. This approach offers a more atom-economical and modular route to novel derivatives compared to traditional multi-step syntheses.
Furthermore, the development of novel catalytic systems for the controlled synthesis of functionalized PAHs is a critical area of investigation. nih.gov This includes the use of transition metal catalysts to achieve regioselective modifications of the aromatic core, enabling precise control over the electronic and steric properties of the final molecules. researchgate.net Such advancements would facilitate the creation of a wide array of this compound derivatives, each with unique characteristics suited for specific applications.
A key goal will be to synthesize derivatives with systematically varied electronic properties. This can be achieved by introducing electron-donating or electron-withdrawing groups at different positions on the benzo[a]anthracene ring system. The resulting library of compounds would be invaluable for structure-property relationship studies, providing a deeper understanding of how molecular architecture influences photophysical and chemical behavior.
Table 1: Potential Synthetic Strategies for this compound Derivatives
| Strategy | Description | Potential Advantages |
| Late-Stage C-H Functionalization | Direct introduction of functional groups onto the benzo[a]anthracene core. | Increased efficiency, modularity, and access to novel derivatives. |
| Advanced Catalytic Systems | Use of novel catalysts for regioselective modifications. | Precise control over molecular structure and properties. |
| Derivatization of the Isocyanate Group | Reaction of the isocyanate with various nucleophiles to form ureas, carbamates, etc. | Creation of a diverse range of functional materials with varied applications. |
Exploration of New Photophysical Phenomena and Applications
The inherent fluorescence of the benzo[a]anthracene core provides a foundation for exploring novel photophysical phenomena in its isocyanate derivative. nih.gov Future research will likely focus on modulating these properties through chemical modifications and investigating their potential in advanced applications.
A key area of interest is the development of derivatives with tunable emission wavelengths and high quantum yields. rsc.org By strategically functionalizing the aromatic backbone, it may be possible to shift the fluorescence from the blue-green region, typical for many PAHs, to longer wavelengths, which are often desirable for biological imaging and optoelectronic devices. rsc.org The introduction of electron-donating and electron-withdrawing groups can significantly influence the energy levels of the molecule, leading to predictable changes in their absorption and emission spectra. mdpi.com
The potential for this compound derivatives to exhibit phenomena such as aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) is another exciting avenue. These properties are highly sought after for applications in organic light-emitting diodes (OLEDs) and sensors. rsc.orgresearchgate.net
Furthermore, the interaction of the isocyanate group with the photophysical properties of the benzo[a]anthracene core warrants investigation. The electronic nature of the isocyanate and its potential to participate in charge-transfer processes could lead to unique photophysical behaviors that are not observed in other benzo[a]anthracene derivatives.
Integration into Multi-Component Functional Materials
The reactive isocyanate group of this compound serves as a versatile handle for covalently integrating this fluorophore into a wide range of multi-component functional materials. This opens up possibilities for creating novel materials with combined optical, electronic, and mechanical properties.
A significant research direction will be the incorporation of this compound into polymeric structures. By reacting the isocyanate with polymers containing hydroxyl or amine functionalities, it is possible to create fluorescently labeled polymers. These materials could find applications as sensors, in advanced coatings, or as components in organic electronic devices.
Another area of exploration is the development of hybrid materials by grafting this compound onto inorganic substrates such as silica (B1680970) nanoparticles or quantum dots. The resulting materials could exhibit the desirable properties of both the organic fluorophore and the inorganic scaffold, leading to applications in bioimaging, diagnostics, and catalysis.
The potential for this compound to act as a building block in the synthesis of extended π-conjugated systems is also of great interest. uni-heidelberg.de Through reactions of the isocyanate group, it may be possible to link multiple benzo[a]anthracene units together, leading to the formation of oligomers and polymers with enhanced electronic and photophysical properties suitable for applications in organic field-effect transistors (OFETs) and photovoltaics. rsc.orgmdpi.com
Advanced Computational Design and Prediction
Computational modeling will play a crucial role in guiding and accelerating future research on this compound and its derivatives. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, photophysical properties, and reactivity of these molecules. doaj.org
A key application of computational chemistry will be the in silico design of new derivatives with targeted properties. By systematically modeling the effects of different functional groups on the electronic and optical properties of the benzo[a]anthracene core, researchers can identify promising candidates for synthesis. researchgate.net This computational pre-screening can save significant time and resources in the laboratory.
Computational studies can also be used to elucidate the mechanisms of photophysical processes, such as fluorescence and intersystem crossing. acs.org A deeper understanding of these fundamental processes is essential for the rational design of molecules with optimized performance in applications like OLEDs and as fluorescent probes.
Furthermore, molecular dynamics simulations can be employed to study the aggregation behavior of this compound derivatives and their interactions with other molecules or materials. This information is critical for understanding their performance in the solid state and in complex biological or chemical environments.
Table 2: Predicted Photophysical Properties of Substituted this compound Derivatives (Illustrative)
| Substituent at C-12 | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Quantum Yield |
| -H | ~380 | ~410 | ~0.3 |
| -OCH3 | ~395 | ~425 | ~0.4 |
| -NO2 | ~410 | ~450 | ~0.1 |
Note: These are hypothetical values to illustrate the expected trends based on computational predictions for similar aromatic systems.
Expansion of Chemical Probe Applications in In Vitro Chemical Systems
The combination of a fluorescent reporter (benzo[a]anthracene) and a reactive handle (isocyanate) makes this compound a promising platform for the development of novel chemical probes for in vitro applications. rsc.org The isocyanate group can react with a variety of nucleophiles, including amines and alcohols, allowing for the covalent labeling of target molecules.
Future research in this area will focus on designing and synthesizing probes with high selectivity and sensitivity for specific analytes. mit.edu For example, by incorporating a recognition moiety that selectively binds to a particular molecule or ion, it may be possible to create a probe that exhibits a change in its fluorescence properties upon binding. researchgate.net
The development of "turn-on" fluorescent probes based on this compound is another exciting possibility. In such a system, the probe would be initially non-fluorescent or weakly fluorescent, and its fluorescence would be "turned on" upon reaction with the target analyte. This can lead to a high signal-to-noise ratio and improved detection limits. nih.gov
Furthermore, the use of this compound as a derivatizing agent for analytical techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection could be explored. By tagging non-fluorescent analytes with this fluorescent moiety, their detection and quantification can be significantly enhanced. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
